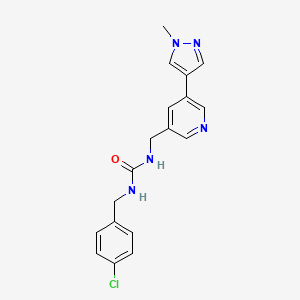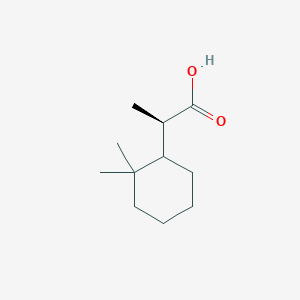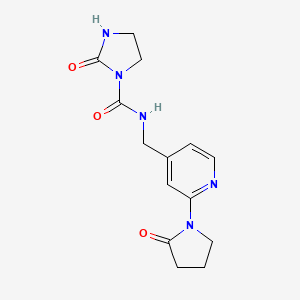![molecular formula C22H18ClN3O3S2 B2795804 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886926-34-7](/img/structure/B2795804.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can provide insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.科学研究应用
Chemical Synthesis and Characterization
The synthesis of complex benzamide derivatives, including those related to the specified compound, involves multiple steps such as condensation, methylation, hydrogenolysis, and cyclization. These processes yield key intermediates for various pharmacologically active molecules. For example, Xiu-lan (2009) detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, demonstrating the intricate steps involved in producing such compounds, including the optimization of reactant ratios and reaction conditions for maximizing yields (Z. Xiu-lan, 2009).
Anticancer Activity
Compounds structurally related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their pro-apoptotic activity as potential anticancer agents. For instance, Yılmaz et al. (2015) synthesized indapamide derivatives showing high proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential of these compounds in melanoma treatment (Ö. Yılmaz et al., 2015).
Antimicrobial and Antimalarial Activity
Research on benzamide derivatives has also covered their antimicrobial and antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, finding significant antimalarial activity. This work underscores the versatility of sulfonamide-based compounds in addressing infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Molecular Docking Studies
The potential of benzamide derivatives in drug discovery has been further explored through molecular docking studies to understand their interaction with biological targets. For example, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzamide derivatives, examining their fluorescence properties and anticancer activity, providing insights into their mode of action at the molecular level (Gomathi Vellaiswamy, S. Ramaswamy, 2017).
Metabolic Studies
The metabolic pathways of related compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, have been rigorously studied. Yue et al. (2011) explored the metabolic fate of GDC-0449, a Hedgehog signaling pathway inhibitor, revealing extensive metabolism and identifying unique metabolic pathways via pyridine ring opening. Such studies are crucial for understanding the pharmacokinetics of these compounds (Qin Yue et al., 2011).
安全和危害
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
未来方向
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please consult a professional chemist or a reliable source for accurate and detailed information.
属性
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14-18(23)9-10-19-20(14)25-22(30-19)26(13-16-7-3-4-11-24-16)21(27)15-6-5-8-17(12-15)31(2,28)29/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIVLDWJWVUOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
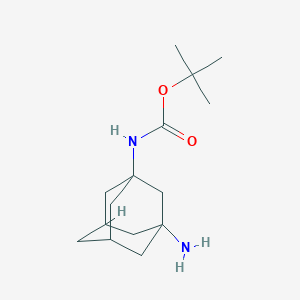
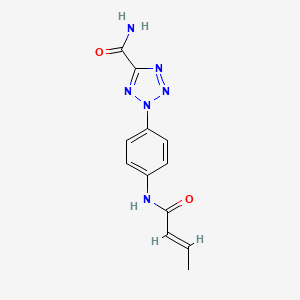
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
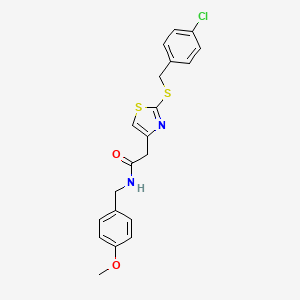
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
